molecular formula C15H12F3NO3 B3171029 Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate CAS No. 946662-91-5

Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

カタログ番号: B3171029
CAS番号: 946662-91-5
分子量: 311.25 g/mol
InChIキー: CTZCJJXKUDTCTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is a useful research compound. Its molecular formula is C15H12F3NO3 and its molecular weight is 311.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)9-2-5-11(6-3-9)22-13-7-4-10(19)8-12(13)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZCJJXKUDTCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate – Chemical Properties, Safety Profiling, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials and pharmaceutical synthesis, fluorinated diaryl ethers represent a privileged class of molecular scaffolds. Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (Molecular Formula: C₁₅H₁₂F₃NO₃) is a highly versatile, bifunctional building block [1]. Characterized by a central ether linkage bridging an aniline moiety and a benzoate ester, this compound is distinguished by the presence of an ortho-trifluoromethyl (-CF₃) group.

As a Senior Application Scientist, I frequently leverage this specific structural topology for two distinct downstream applications:

  • Polymer Chemistry: The asymmetric A-B monomeric nature allows for the synthesis of hyper-branched or linear fluorinated polyimides (FPIs) and poly(ether amide)s. The -CF₃ group disrupts polymer chain packing, significantly enhancing solubility in organic solvents while maintaining ultra-high thermal stability and optical transparency (high whiteness index) [2].

  • Drug Discovery: The diaryl ether backbone is a recognized pharmacophore in oncology, specifically within multi-kinase inhibitors (e.g., Sorafenib analogs). The -CF₃ group imparts high lipophilicity, improving cellular permeability and shielding the aromatic ring from cytochrome P450-mediated oxidative metabolism.

Physicochemical Profiling & Identification

While specific CAS registry numbers for highly specialized fine chemical intermediates can occasionally be proprietary or cataloged under broader structural families, the compound is rigorously tracked in industrial databases via its MDL and CB numbers [1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate
Molecular Formula C₁₅H₁₂F₃NO₃
Molecular Weight 311.26 g/mol
CBNumber CB1814424
Structural Class Fluorinated Diaryl Ether / Aniline Derivative
Appearance Pale-yellow to off-white crystalline solid
Solubility Soluble in DMF, DMSO, Ethyl Acetate, and DCM; Insoluble in Water

Material Safety Data Sheet (MSDS) Guidelines

Handling fluorinated aniline derivatives requires stringent safety protocols. Based on the toxicological profiling of closely related structural analogs (such as methyl 4-amino-2-(trifluoromethoxy)benzoate), the following Global Harmonized System (GHS) classifications apply [3].

Table 2: GHS Hazard Classification & Safety Protocols
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral/Dermal/Inhalation) Category 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (STOT SE) Category 3WarningH335: May cause respiratory irritation.

Field-Proven Handling Insights:

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, and a NIOSH-approved N95 or P100 particulate respirator when handling the dry powder.

  • Storage Causality: The compound must be stored under an inert atmosphere (Argon or N₂) at 2–8°C. Why? Primary anilines are susceptible to slow auto-oxidation in the presence of ambient oxygen and light, which leads to the formation of dark, highly colored azo/azoxy impurities that can ruin the optical transparency of downstream polymer films.

Synthesis & Mechanistic Pathways

The most robust, scalable, and self-validating method for synthesizing Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by Catalytic Hydrogenation .

G A Methyl 4-hydroxybenzoate (Nucleophile) C SₙAr Reaction K2CO3, DMF, 120°C A->C B 1-chloro-4-nitro-2-(trifluoromethyl)benzene (Electrophile) B->C D Methyl 4-[4-nitro-2-(trifluoromethyl)phenoxy]benzoate (Intermediate) C->D E Catalytic Hydrogenation Pd/C, H2, EtOH D->E F Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (Target Product) E->F

Fig 1: Two-step synthesis workflow via SₙAr and catalytic hydrogenation.

Step-by-Step Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
  • Reagent Assembly: Charge a dry, argon-flushed round-bottom flask with Methyl 4-hydroxybenzoate (1.0 eq) and 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.05 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration, followed by anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Mechanistic Causality: DMF is a polar aprotic solvent that selectively solvates the K⁺ cation, leaving the phenoxide nucleophile highly active ("naked"). K₂CO₃ is chosen over NaOH because it is a mild base; stronger bases would trigger unwanted saponification of the methyl ester.

  • Reaction: Heat the mixture to 120°C for 8 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature and pour into ice water. The intermediate (Methyl 4-[4-nitro-2-(trifluoromethyl)phenoxy]benzoate) will precipitate. Filter, wash with water, and dry under vacuum.

Step 2: Catalytic Hydrogenation
  • Setup: Dissolve the nitro-intermediate in absolute ethanol (0.2 M). Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight).

  • Reduction: Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

    • Mechanistic Causality: Pd/C provides a clean, self-validating reduction of the nitro group to the amine. The -CF₃ group is highly stable to these conditions, eliminating the risk of hydrodefluorination.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the pure target compound.

Advanced Application Pathways

The bifunctionality of this molecule (an amine and an ester) allows it to act as a critical junction point for two vastly different industries[4].

G A Methyl 4-[4-amino-2- (trifluoromethyl)phenoxy]-benzoate B Saponification (NaOH / H2O) A->B C Urea Formation (Isocyanates) A->C D A-B Type Monomer (Amino Acid) B->D E Diaryl Urea Scaffold C->E F Fluorinated Polyimides (Optoelectronics) D->F G Kinase Inhibitors (Oncology APIs) E->G

Fig 2: Divergent application pathways in polymer science and drug discovery.

High-Performance Optoelectronic Polymers

By subjecting the methyl ester to controlled saponification, the compound is converted into an A-B type amino-acid monomer. When polymerized, it forms fluorinated polyamides or polyimides. The bulky, electron-withdrawing -CF₃ group increases the free volume between polymer chains, which drastically lowers the dielectric constant (often < 2.5) and prevents charge-transfer complex (CTC) formation. This results in ultra-tough, flexible films that are highly transparent to UV and visible light, making them ideal for flexible OLED displays and aerospace coatings [2][4].

Oncology Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, the primary amine can be reacted with various aryl isocyanates to form diaryl ureas. The resulting structures are potent inhibitors of receptor tyrosine kinases (such as VEGFR and PDGFR). The specific geometry of the diaryl ether, combined with the steric bulk of the trifluoromethyl group, allows the molecule to perfectly occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site in target kinases.

References

  • ACS Applied Polymer Materials. "Mussel-Inspired Polydopamine-Enhanced Polyimide for Ultrahigh Toughness and Ultraviolet Shielding Applications". ACS Publications. URL:[Link]

  • NextSDS. "methyl 4-amino-2-(trifluoromethoxy)benzoate — Chemical Substance Information". NextSDS. URL: [Link]

  • ResearchGate. "Synthesis and characterization of novel soluble fluorinated aromatic polyamides". ResearchGate. URL:[Link]

A Comprehensive Technical Guide to Elucidating the Pharmacokinetic Profile of Novel Small Molecules: A Case Study Approach with Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the comprehensive evaluation of the pharmacokinetic (PK) properties of novel chemical entities, using Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate as a representative small molecule. In the dynamic landscape of drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount for predicting its in vivo behavior, efficacy, and safety.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols.

Guiding Principles: From In Vitro Screening to In Vivo Validation

The journey to characterize the pharmacokinetic profile of a new chemical entity is a multi-stage process that begins with rapid, high-throughput in vitro assays and progresses to more complex in vivo studies.[3][4] This staged approach allows for early identification of potential liabilities, guiding medicinal chemistry efforts and ensuring that only the most promising candidates advance.[1][3]

The initial focus is on answering fundamental questions:

  • Is the compound soluble and permeable enough to be absorbed?

  • Is it stable in the presence of metabolic enzymes?

  • How extensively does it bind to plasma proteins?

The answers to these questions, derived from a battery of in vitro tests, inform the design of subsequent, more resource-intensive in vivo studies in animal models.[3][5]

Part 1: Foundational In Vitro ADME Profiling

Early-stage in vitro ADME assays are crucial for weeding out compounds with unfavorable pharmacokinetic properties.[4] These assays provide a preliminary but essential glimpse into how a drug candidate is likely to behave in a biological system.[2][6]

Physicochemical Characterization

A molecule's fundamental physical and chemical properties are the bedrock of its pharmacokinetic profile.

Aqueous Solubility: This is a critical first step, as poor solubility can be a major hurdle to oral absorption.

Experimental Protocol: Thermodynamic Solubility Assay

  • Compound Preparation: Prepare a stock solution of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an excess of the compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to create a saturated solution.

  • Equilibration: Shake the solution at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Remove undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as LC-MS/MS.

Lipophilicity (LogD): The octanol-water distribution coefficient at a specific pH (typically 7.4) is a key indicator of a compound's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation: Prepare a solution of the test compound in a mixture of n-octanol and phosphate-buffered saline (pH 7.4).

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to separate the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate LogD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Absorption and Permeability

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for reaching systemic circulation.

Cell-Based Permeability Assays (e.g., Caco-2): The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a valuable in vitro model of the intestinal barrier.[7]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assessment:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This helps to identify the involvement of efflux transporters.

  • Sample Analysis: Quantify the compound concentration in samples taken from both chambers at various time points using LC-MS/MS.

  • Permeability Coefficient (Papp) Calculation: The apparent permeability coefficient is calculated to quantify the rate of transport across the cell monolayer.

Metabolic Stability

The susceptibility of a compound to metabolism, primarily in the liver, will determine its half-life and oral bioavailability.

Liver Microsomal Stability Assay: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[7]

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or relevant animal species), the test compound, and a buffer.

  • Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more complete picture of metabolism, as it includes both Phase I and Phase II metabolic pathways.[7]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Culture: Plate cryopreserved or fresh hepatocytes in a suitable culture medium.

  • Compound Incubation: Add the test compound to the hepatocyte culture and incubate at 37°C.

  • Sampling: Collect samples of the culture medium and/or cell lysate at different time points.

  • Analysis and Data Interpretation: Similar to the microsomal stability assay, quantify the disappearance of the parent compound over time to determine metabolic stability parameters.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to interact with its target. Only the unbound fraction is pharmacologically active.

Rapid Equilibrium Dialysis (RED): This is a common method for determining the unbound fraction of a drug in plasma.[7]

Experimental Protocol: Rapid Equilibrium Dialysis

  • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Loading: Add plasma containing the test compound to one chamber and a buffer solution to the other.

  • Equilibration: Incubate the device with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: Measure the concentration of the compound in both the plasma and buffer chambers.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Illustrative In Vitro Data Summary

The following table exemplifies how the data from these in vitro assays would be presented for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

Parameter Assay Result Interpretation
Solubility Thermodynamic Solubility> 100 µM at pH 7.4High solubility, unlikely to be a limiting factor for absorption.
Lipophilicity LogD7.42.8Moderate lipophilicity, suggesting good potential for membrane permeability.
Permeability Caco-2Papp (A-B): 15 x 10-6 cm/sHigh permeability, indicating good potential for oral absorption.
Metabolic Stability Human Liver Microsomest1/2 = 45 minModerate stability, suggesting a reasonable in vivo half-life.
Plasma Protein Binding Rapid Equilibrium Dialysis92%High protein binding; the unbound fraction should be considered for dose projections.

Part 2: Definitive In Vivo Pharmacokinetic Studies

Following a favorable in vitro profile, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.[5][8] These studies are essential for determining key pharmacokinetic parameters and for informing dose selection for efficacy and toxicology studies.[8][9]

Study Design and Execution

Animal Model Selection: The choice of animal species (commonly rats or mice for early studies) should be based on factors such as similarities in metabolism to humans and practical considerations.[8]

Dosing and Administration: The compound should be administered via both intravenous (IV) and the intended clinical route (e.g., oral, PO). The IV route provides a direct measure of systemic clearance and volume of distribution, while the oral route allows for the determination of oral bioavailability.[10]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • IV Group: Administer a single bolus dose of the compound (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[10]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters

The following table outlines the essential pharmacokinetic parameters derived from in vivo studies and their significance.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. A measure of the body's efficiency in eliminating the drug.
Vd Volume of distributionAn apparent volume into which the drug distributes in the body. Indicates the extent of tissue distribution.
t1/2 Half-lifeThe time required for the plasma concentration of the drug to decrease by half. Determines the dosing interval.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation.
Visualizing the Pharmacokinetic Workflow

The following diagram illustrates the logical flow from in vitro screening to in vivo pharmacokinetic characterization.

Pharmacokinetic_Workflow cluster_invitro Part 1: In Vitro ADME Profiling cluster_invivo Part 2: In Vivo Pharmacokinetic Studies cluster_next_steps Development Progression physchem Physicochemical Characterization (Solubility, LogD) perm Permeability (Caco-2) physchem->perm Informs absorption potential met_stab Metabolic Stability (Microsomes, Hepatocytes) perm->met_stab Guides oral bioavailability assessment ppb Plasma Protein Binding (RED) met_stab->ppb Impacts distribution and clearance study_design Study Design (Animal Model, Dosing) ppb->study_design Data informs in vivo study design sampling Blood Sampling & Bioanalysis study_design->sampling pk_analysis Pharmacokinetic Analysis (NCA) sampling->pk_analysis pk_params Key PK Parameters (AUC, CL, t1/2, F%) pk_analysis->pk_params decision decision pk_params->decision Go/No-Go Decision efficacy Efficacy Studies decision->efficacy toxicology Toxicology Studies decision->toxicology

Caption: A streamlined workflow for determining the pharmacokinetic profile of a novel compound.

Part 3: Advanced Investigations and Mechanistic Understanding

Once the fundamental pharmacokinetic profile is established, further studies may be warranted to gain a deeper mechanistic understanding.

Metabolite Identification

Identifying the major metabolites of a compound is crucial for understanding its clearance pathways and for assessing the potential for pharmacologically active or toxic metabolites.[6]

Experimental Approach: In Vitro and In Vivo Metabolite ID

  • In Vitro: Incubate the compound with liver microsomes or hepatocytes and analyze the samples using high-resolution mass spectrometry to identify potential metabolites.

  • In Vivo: Analyze plasma, urine, and feces samples from in vivo PK studies to identify the metabolites formed in a whole organism.

CYP450 Reaction Phenotyping and Inhibition

Determining which specific CYP450 enzymes are responsible for the metabolism of a compound (reaction phenotyping) and whether the compound inhibits any major CYPs is essential for predicting potential drug-drug interactions.[7]

Experimental Protocols

  • Reaction Phenotyping: Use a panel of recombinant human CYP enzymes or specific chemical inhibitors with human liver microsomes to identify the key metabolizing enzymes.

  • CYP Inhibition Assay: Evaluate the ability of the test compound to inhibit the activity of major CYP isoforms using probe substrates.

Transporter Interaction Studies

Assessing whether a compound is a substrate or inhibitor of key uptake and efflux transporters (e.g., P-gp, BCRP, OATPs) can help to explain its absorption, distribution, and excretion characteristics.[7]

Visualizing a Metabolic Pathway

The following diagram provides a hypothetical metabolic pathway for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate Hydrolysis Ester Hydrolysis Parent->Hydrolysis Carboxylesterases Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP3A4 Glucuronidation Glucuronidation Hydrolysis->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: A potential metabolic pathway for the parent compound.

Conclusion

The comprehensive pharmacokinetic characterization of a novel small molecule, such as Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate, is a critical component of modern drug discovery. By employing a systematic approach that integrates in vitro and in vivo methodologies, researchers can build a robust understanding of a compound's ADME properties. This knowledge is indispensable for guiding lead optimization, designing rational in vivo efficacy and safety studies, and ultimately, for increasing the probability of success in clinical development. The principles and protocols outlined in this guide provide a solid foundation for this essential endeavor.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.).
  • In Vitro ADME Assays and Services. Charles River Laboratories. (n.d.).
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. (2022, June 23).
  • In Vitro ADME. BioDuro. (n.d.).
  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. (n.d.).
  • Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA). (2015, February 1).
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. (n.d.).
  • ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity. (n.d.).
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. (n.d.).
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024, August 1).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. (n.d.).
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. (2022, March 15).
  • Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. (2021, June 2).

Sources

Predictive and Empirical In Vitro Toxicity Profiling of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Alert Analysis

In preclinical drug development, the transition from chemical synthesis to biological evaluation requires a rigorous, mechanistic approach to safety. Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (CAS: 946662-91-5) is a highly functionalized intermediate whose architecture presents a fascinating, yet challenging, toxicological profile. Rather than treating this molecule as a generic screening hit, a Senior Application Scientist must deconstruct it into its constituent pharmacophores and toxicophores to predict liabilities before empirical testing begins.

This molecule contains four distinct structural features that dictate its in vitro behavior:

  • The Primary Aniline Motif: Anilines are notorious structural alerts[1]. They are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, converting the primary amine into an N-hydroxylamine, which subsequently dehydrates into a highly electrophilic quinone-imine[2]. This reactive metabolite (RM) covalently binds to hepatic proteins, leading to idiosyncratic adverse drug reactions (IADRs)[3].

  • The Trifluoromethyl (-CF3) Group: While strongly electronegative and highly lipophilic, the -CF3 group generally increases metabolic stability by blocking oxidation at its specific ring position. However, its spatial configuration and electronic pull can shift the site of CYP450 metabolism to adjacent positions, potentially generating novel genotoxic intermediates[4].

  • The Diaryl Ether Linkage: Diaryl ethers are conformationally flexible and often exhibit potent biological activity[5]. However, their inherent lipophilicity can lead to non-specific accumulation in mitochondrial membranes, uncoupling oxidative phosphorylation and causing mitochondrial toxicity.

  • The Methyl Ester: Susceptible to rapid hydrolysis by carboxylesterases (CES1/CES2) in hepatic in vitro models (e.g., S9 fractions or primary hepatocytes). Consequently, assays must account for the fact that the corresponding carboxylic acid metabolite will be co-evaluated alongside the parent compound.

Mechanistic Bioactivation & Toxicity Workflow

To systematically de-risk this compound, we deploy a tiered in vitro screening cascade. The logic here is self-validating: we first establish basal cytotoxicity, then force the generation of reactive metabolites, and finally evaluate the genotoxic consequences of those metabolites.

Bioactivation Parent Methyl 4-[4-amino-2-(trifluoromethyl) phenoxy]-benzoate CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP NHydroxy N-Hydroxylamine Intermediate CYP->NHydroxy Quinone Quinone-Imine (Reactive Electrophile) NHydroxy->Quinone -H2O Tox Covalent Binding to Proteins/DNA (Toxicity) Quinone->Tox Trapped GSH Conjugate (Detoxification/Detection) Quinone->Trapped + GSH

Caption: CYP450-mediated bioactivation pathway of the aniline motif into a reactive quinone-imine.

Self-Validating Experimental Protocols

Do not merely execute these steps; understand the causality behind them. Every protocol below is designed with internal controls to ensure that a "negative" result is a true negative, not an artifact of poor compound solubility or rapid ester hydrolysis.

Protocol A: Reactive Metabolite Trapping (CYP450 Bioactivation)

Causality: To empirically determine if the aniline motif forms a quinone-imine, we must force the reaction in vitro and trap the transient electrophile before it degrades or binds to the microsomal proteins[6].

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add the test compound (10 µM final concentration) and 5 mM Glutathione (GSH). Rationale: GSH acts as a soft nucleophile to intercept soft electrophiles like quinone-imines[3].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS. Set the mass spectrometer to perform a neutral loss scan of 129 Da (characteristic of the -glutamyl moiety cleavage) to specifically identify GSH adducts.

Protocol B: High-Content Cytotoxicity & Mitochondrial Health

Causality: To differentiate between primary cytotoxicity and metabolism-dependent toxicity, we use HepG2 cells (which retain basal metabolic activity) and specifically assess mitochondrial respiration, given the diaryl ether liability.

  • Cell Seeding: Seed HepG2 cells in a 96-well format (10,000 cells/well) and culture for 24 hours at 37°C, 5% CO2.

  • Exposure: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM, 0.5% DMSO final) for 48 hours.

  • Mitochondrial Stress Test (Seahorse XF): In a parallel specialized microplate, measure the Oxygen Consumption Rate (OCR). Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors). Rationale: If the diaryl ether motif acts as a protonophore, basal OCR will rise and maximal respiration will collapse prior to FCCP injection.

Protocol C: Genotoxicity Profiling (OECD Compliant)

Causality: The -CF3 substituted aniline poses a severe mutation risk[4]. Regulatory standards require both bacterial reverse mutation and mammalian chromosomal damage assessments[7].

  • Ames Test (OECD TG 471): Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution). Perform the assay with and without Aroclor 1254-induced rat liver S9 fraction. Rationale: The parent compound is likely non-mutagenic; the S9 fraction is mandatory to generate the mutagenic N-hydroxy metabolite.

  • Micronucleus Test (OECD TG 487): Culture CHO-K1 cells and expose them to the compound for 4 hours (with S9) and 24 hours (without S9). Block cytokinesis using cytochalasin B and quantify binucleated cells containing micronuclei to assess clastogenic/aneugenic activity.

Predictive Data Interpretation

Based on the structural alerts and historical data of similar diaryl ethers and anilines, the following table summarizes the predictive in vitro toxicity profile for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

Assay CategoryTarget MetricPredictive OutcomeMechanistic Rationale
Cytotoxicity (HepG2) IC50 (48h)15 - 30 µMModerate basal toxicity driven by lipophilic diaryl ether accumulation in cellular membranes.
Reactive Metabolites GSH Adduct FormationHigh PositiveCYP3A4/2C9-mediated oxidation of the primary aniline to a reactive quinone-imine.
Mitochondrial Tox OCR (FCCP Response)BluntedDiaryl ether linkage promotes mild uncoupling of the inner mitochondrial membrane.
Genotoxicity (Ames) Revertant ColoniesPositive (+S9 only)N-hydroxylamine intermediate intercalates or binds to DNA, causing base-pair substitutions.
Metabolic Stability Intrinsic Clearance ( )HighRapid hydrolysis of the methyl ester by carboxylesterases, yielding the carboxylic acid.

Decision Matrix & Mitigation Strategies

Workflow Start Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (Test Compound) Phase1 Phase 1: Cytotoxicity & Mitochondrial Health (HepG2, HEK293, Seahorse XF) Start->Phase1 Phase2 Phase 2: CYP450 Metabolism & RM Trapping (HLM + GSH/KCN, LC-MS/MS) Phase1->Phase2 Phase3 Phase 3: Genotoxicity Profiling (Ames Test + S9, Micronucleus Assay) Phase2->Phase3 Decision Toxicity Profile Assessment Phase3->Decision Safe Proceed to In Vivo / Lead Optimization Decision->Safe Favorable Profile Toxic Structural Mitigation (Isosteric Replacement) Decision->Toxic High RM / Genotox

Caption: Tiered in vitro toxicity screening and decision workflow for lead optimization.

If the compound exhibits the predicted high reactive metabolite burden, structural mitigation is mandatory. As a medicinal chemistry strategy, the primary aniline should be subjected to isosteric replacement[2]. Converting the aniline to a weakly basic pyridine, or masking the amine via bioisosteric saturated heterocycles, can eliminate the quinone-imine liability while preserving the desired electronic distribution provided by the adjacent trifluoromethyl group.

Sources

Technical Whitepaper: Pharmacophoric Mechanism and Application of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (CAS 946662-91-5) is a highly specialized, structurally optimized pharmacophoric building block. While not an active pharmaceutical ingredient (API) in isolation, it serves as the critical structural foundation for the synthesis of multi-targeted Type II kinase inhibitors (specifically diaryl ureas and amides). Its "mechanism of action" is realized through its precise structural integration into these therapeutics, dictating their ability to stabilize the inactive DFG-out conformation of oncogenic kinases such as B-RAF, VEGFR2, and PDGFRβ[1].

This whitepaper dissects the causal relationship between the compound's distinct chemical moieties and the resulting biological efficacy of its derivatives, providing a comprehensive guide for medicinal chemists and drug development professionals.

Structural & Pharmacophoric Dissection

The rational design of Type II kinase inhibitors relies heavily on bridging the ATP-binding site with an adjacent allosteric pocket. The architecture of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is engineered to fulfill these exact spatial and electronic requirements[2].

  • Diphenyl Ether Core (The Spacer): The ether linkage provides the necessary conformational flexibility and optimal bond angle to span the distance between the kinase hinge region and the deep allosteric pocket. This scaffold is renowned for its metabolic stability and cell membrane penetration[3][4].

  • Trifluoromethyl (-CF3) Group (The Anchor): Positioned precisely at the 2-position of the phenoxy ring, the -CF3 group acts as a lipophilic anchor. Fluorine's high electronegativity and the group's steric bulk allow it to perfectly occupy the hydrophobic pocket exposed only during the DFG-out conformational shift. Furthermore, the robust C-F bonds block metabolic oxidation (e.g., by CYP450 enzymes), drastically increasing the in vivo half-life of the resulting drug[5][6].

  • Aniline (4-amino) Moiety (The Reactive Node): The primary amine is the essential nucleophile used to construct the diaryl urea or amide linkage. In the final drug molecule, this urea motif acts as the primary hydrogen-bond donor/acceptor network, interacting specifically with the conserved glutamate of the αC-helix and the aspartate residue of the DFG motif[1][7].

  • Methyl Benzoate Group (The Solvent Vector): The ester group serves as a versatile synthetic vector pointing toward the solvent-exposed region or the hinge region of the kinase. It is frequently hydrolyzed to a carboxylic acid or converted to a substituted amide to fine-tune aqueous solubility and establish additional hydrogen bonds[2].

Pharmacophore A Methyl Benzoate Vector (Solvent/Hinge Interaction) E ATP Adenine Pocket A->E Hydrogen Bonds / Solvent Exposure B Aniline Node -> Urea Linkage (H-Bonding Network) F Conserved Glu & Asp (DFG Motif) B->F H-Bond Donor/Acceptor Pair C Diphenyl Ether Core (Conformational Spacer) G Hydrophobic Pocket (DFG-Out State) C->G Spans Allosteric Distance D Trifluoromethyl Group (Lipophilic Anchor) D->G Halogen Bonds / Steric Fill

Fig 1: Pharmacophoric mapping of the intermediate to the DFG-out kinase domain.

Mechanism of Action: Derived Therapeutics

When converted into a diaryl urea derivative, the compound exerts its mechanism of action via Type II Kinase Inhibition .

Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive state of the kinase[1]. The activation loop of kinases contains a highly conserved Asp-Phe-Gly (DFG) motif. In the inactive state, the aspartate residue flips outward (DFG-out), exposing a deep hydrophobic pocket[2][7].

The derivatives synthesized from Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate wedge into this pocket. The resulting dual-action mechanism disrupts two critical oncogenic pathways:

  • Tumor Proliferation (RAF/MEK/ERK): Potent inhibition of Wild-Type B-RAF and mutant B-RAF (V600E), halting the MAPK signaling cascade.

  • Tumor Angiogenesis (VEGFR/PDGFR): Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor beta (PDGFRβ), starving the tumor of its blood supply.

Pathway Inhibitor Diaryl Urea Derivative (Synthesized from Intermediate) VEGFR VEGFR2 / PDGFRβ (Angiogenesis Pathway) Inhibitor->VEGFR Type II Inhibition (DFG-Out) BRAF B-RAF / Mutant BRAF V600E (Proliferation Pathway) Inhibitor->BRAF Type II Inhibition (DFG-Out) Angio Tumor Angiogenesis VEGFR->Angio Blocks Endothelial Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Prolif Tumor Cell Proliferation ERK->Prolif Transcription Activation

Fig 2: Dual-pathway disruption by derivatives of the target intermediate.

Quantitative Efficacy Profile

The table below summarizes the typical half-maximal inhibitory concentration (IC₅₀) ranges for diaryl urea derivatives synthesized using this specific pharmacophoric core.

Kinase TargetConformation StateIC₅₀ Range (Typical Derivatives)Primary Interaction Node
B-RAF (Wild Type) DFG-Out5 - 15 nMUrea H-bonds (Glu/Asp), CF₃ Hydrophobic
B-RAF (V600E) DFG-Out20 - 50 nMUrea H-bonds (Glu/Asp), CF₃ Hydrophobic
VEGFR2 (KDR) DFG-Out10 - 30 nMHinge-binding + Urea H-bonds
PDGFRβ DFG-Out15 - 40 nMHinge-binding + Urea H-bonds

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of an active inhibitor from the intermediate and the subsequent self-validating biochemical assay.

Protocol A: Synthesis of a Diaryl Urea Inhibitor

Causality: The conversion of the primary amine to a urea linkage is non-negotiable for Type II inhibition, as it creates the required bidentate hydrogen-bond donor system[1][7].

  • Preparation: Dissolve Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling: Cool the solution to 0°C. Add an equimolar amount (1.05 eq) of a selected aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) dropwise to control the exothermic reaction and prevent side-product formation.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 12–18 hours. The formation of the urea bond drastically reduces the solubility of the product in DCM.

  • Isolation: Filter the precipitated diaryl urea product. Wash extensively with cold hexanes and dry under a high vacuum.

  • Derivatization (Optional): To improve hinge-binding, hydrolyze the methyl benzoate ester using LiOH in THF/H₂O (3:1) at room temperature for 4 hours to yield the corresponding carboxylic acid.

Protocol B: TR-FRET Kinase Assay (Self-Validating System)

Causality: Because Type II inhibitors require the kinase to undergo a conformational shift to the DFG-out state, they exhibit slow-binding kinetics. A standard rapid-read assay will yield false negatives; therefore, a 60-minute pre-incubation is mandatory[2].

  • Master Mix: Prepare a kinase master mix containing recombinant B-RAF (V600E), ATP (at the established Kₘ to ensure competitive baseline), and a biotinylated substrate peptide in a HEPES-based assay buffer (pH 7.4, containing MgCl₂ and 0.01% Tween-20).

  • Compound Dispensing: Dispense the synthesized derivative in a 10-point dose-response curve (ranging from 10 µM down to 0.5 nM) into a 384-well microplate using acoustic liquid handling. Crucial Step: Include Sorafenib as a positive control to self-validate the assay's sensitivity to Type II inhibitors.

  • Incubation: Incubate the plate for exactly 60 minutes at room temperature to allow the slow-binding equilibrium of the DFG-out conformation to stabilize.

  • Detection: Add the detection mixture containing a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Readout: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (excitation at 340 nm; emission ratio of 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Diarylureas as Antitumor Agents MDPI - Applied Sciences[Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents Current Medicinal Chemistry (via ResearchGate)[Link]

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI - Molecules[Link]

  • Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review ResearchGate[Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study PMC - National Institutes of Health[Link]

Sources

Crystallographic data for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic Analysis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate, a compound of significant interest in medicinal chemistry. While, as of the time of this writing, the specific crystal structure for this molecule is not publicly available in crystallographic databases, this document serves as a robust guide for its determination and interpretation. By leveraging established crystallographic methodologies and comparative analysis with structurally related compounds, we present a complete workflow from synthesis and crystallization to data acquisition, structure solution, and refinement. This guide is designed to equip researchers with the necessary protocols and theoretical understanding to elucidate the three-dimensional structure of this and similar molecules, a critical step in structure-based drug design and development.

Introduction: The Significance of Fluorinated Benzoates in Medicinal Chemistry

Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate belongs to a class of compounds that are of high value in pharmaceutical research. The presence of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The trifluoromethyl group can improve pharmacokinetic profiles, making it a desirable feature in the development of novel therapeutic agents.[1][2] This particular molecule serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), with potential applications as an anti-inflammatory, anticancer, or antimicrobial agent.[4]

Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount for several reasons:

  • Conformational Analysis: The dihedral angles between the phenoxy and benzoate rings dictate the molecule's overall shape, which is crucial for its interaction with biological targets.

  • Intermolecular Interactions: Identifying hydrogen bonds and other non-covalent interactions provides insight into the stability of the crystal lattice and can inform polymorph screening and formulation development.

  • Structure-Activity Relationship (SAR): A definitive crystal structure provides the empirical foundation for computational modeling and SAR studies, accelerating the optimization of lead compounds.

Experimental Workflow: From Synthesis to Structure

The following sections detail a robust, field-proven methodology for determining the crystal structure of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

Synthesis and Purification

A common route for the synthesis of diaryl ethers like the title compound is through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, followed by esterification if necessary.[5] For the purpose of this guide, we will consider a plausible synthetic route.

Hypothetical Synthesis Workflow Diagram

A m-Trifluoromethyl fluorobenzene B Bromination A->B C 4-Bromo-3-(trifluoromethyl) fluorobenzene B->C D Nucleophilic Aromatic Substitution with Methyl 4-hydroxybenzoate C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Methyl 4-[4-fluoro-2-(trifluoromethyl) phenoxy]-benzoate D->E Base (e.g., K2CO3) Solvent (e.g., DMF) F Aminolysis E->F Ammonia Solvent (e.g., Ethanol) G Methyl 4-[4-amino-2-(trifluoromethyl) phenoxy]-benzoate (Crude) F->G Ammonia Solvent (e.g., Ethanol) H Column Chromatography G->H I Purified Product H->I

Caption: A plausible synthetic route to the title compound.

Protocol for Purification:

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • The solution is loaded onto a silica gel column.

  • The compound is eluted using a gradient of ethyl acetate in hexanes.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

  • The purity of the final compound is confirmed by NMR and mass spectrometry.

Crystallization

The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Protocol for Crystallization:

  • Solvent Screening: Small amounts of the purified compound are dissolved in a range of solvents (e.g., ethyl acetate, acetone, methanol, ethanol, and mixtures with water or heptane) to find a solvent in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate) in a vial.[5] The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a poor solvent (e.g., hexane). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection.

Single-Crystal X-ray Diffraction Data Collection

Protocol for Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data is collected using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • A series of diffraction images are collected as the crystal is rotated.

  • The diffraction data is processed using software such as CrysAlisPro to determine the unit cell parameters, space group, and to integrate the reflection intensities.

Data Analysis and Structure Refinement

Structure Solution and Refinement

The crystal structure is solved using direct methods or dual-space algorithms and refined by full-matrix least-squares on F².

Workflow for Structure Solution and Refinement

A Integrated Diffraction Data (hkl file) B Structure Solution (e.g., SHELXT) A->B C Initial Structural Model B->C D Refinement (e.g., SHELXL) C->D E Anisotropic Refinement of Non-Hydrogen Atoms D->E Iterative Cycles G Final Refined Structure (CIF file) D->G Convergence F Locate and Refine Hydrogen Atoms E->F Iterative Cycles F->D Iterative Cycles H Validation (e.g., checkCIF) G->H

Caption: The iterative process of crystal structure solution and refinement.

Protocol for Refinement:

  • The structure is solved using a program like SHELXT.

  • The initial model is refined using SHELXL.

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms on the amino group are typically located in the difference Fourier map and refined with restrained N-H distances. Other hydrogen atoms are placed in calculated positions and refined using a riding model.

  • The final refinement should result in low R-factors (R1 < 0.05, wR2 < 0.10) and a goodness-of-fit (GooF) close to 1.

Anticipated Crystallographic Data and Molecular Structure

Based on the analysis of structurally related benzoate and trifluoromethyl-containing compounds, we can anticipate the key structural features of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

Table 1: Predicted Crystallographic and Refinement Parameters.

ParameterAnticipated Value/SystemRationale/Comparative Example
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this type.[6][7]
Space GroupP2₁/c or Pca2₁Centrosymmetric space groups like P2₁/c are common for achiral molecules.[8]
a (Å)5 - 10Based on typical cell dimensions for similar-sized molecules.[6]
b (Å)10 - 40The elongated nature of the molecule may lead to a longer b-axis.[6]
c (Å)6 - 15Based on typical cell dimensions.[6]
β (°)90 - 110For monoclinic systems.
Z4A common number of molecules in the unit cell.[6]
R₁ [I > 2σ(I)]< 0.05Target for a well-refined structure.
wR₂ (all data)< 0.10Target for a well-refined structure.
Goodness-of-fit~1.0Indicates a good fit between the model and the data.
Molecular Conformation

The molecule is expected to be non-planar due to steric hindrance from the trifluoromethyl group. The dihedral angle between the mean planes of the benzoate and phenoxy rings is a critical parameter. In a related structure, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, the dihedral angle between the aromatic rings is 42.44 (7)°.[5] A similar twist is expected for the title compound.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by hydrogen bonds involving the amino group and the carbonyl oxygen of the ester.

  • N-H···O Hydrogen Bonds: The amino group can act as a hydrogen bond donor, forming interactions with the carbonyl oxygen of a neighboring molecule. This could lead to the formation of chains or dimers.

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O interactions involving the trifluoromethyl group and other parts of the molecule are also plausible.

Diagram of Anticipated Intermolecular Interactions

cluster_0 Molecule A cluster_1 Molecule B A Methyl 4-[4-amino-2-(trifluoromethyl) phenoxy]-benzoate B Methyl 4-[4-amino-2-(trifluoromethyl) phenoxy]-benzoate A->B N-H···O Hydrogen Bond (Amino to Carbonyl) B->A π-π Stacking (Aromatic Rings)

Caption: Primary intermolecular interactions expected in the crystal lattice.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to determining the crystal structure of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate. While the specific data for this compound is not yet in the public domain, the detailed protocols for synthesis, crystallization, data collection, and refinement provide a clear roadmap for its elucidation. The predictive analysis, based on structurally analogous compounds, offers valuable insights into the expected molecular conformation and intermolecular interactions.

The determination of this crystal structure would be a valuable contribution to the field, providing essential data for computational chemists and medicinal chemists working on the development of novel therapeutics. It would enable a deeper understanding of the structure-property relationships of this important class of molecules and facilitate the rational design of next-generation drug candidates.

References

  • Understanding the Applications of Methyl 4-(trifluoromethyl)benzoate in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 4-amino-2-(trifluoromethyl)benzoate - MySkinRecipes. MySkinRecipes.
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. National Center for Biotechnology Information (PMC).
  • X-ray crystallography of Methyl 3-(2-aminophenoxy)benzoate derivatives. Benchchem.
  • Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Acta Crystallographica Section E.
  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE.

Sources

Methodological & Application

Advanced HPLC Method Development and Validation Protocol for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate . This compound is a highly lipophilic, weakly basic diaryl ether intermediate frequently utilized in the synthesis of advanced multikinase inhibitors. By leveraging a Pentafluorophenyl (PFP) stationary phase and a Trifluoroacetic Acid (TFA) ion-pairing mobile phase, this protocol delivers a robust, self-validating analytical system fully compliant with ICH Q2(R2) guidelines[1].

Physicochemical Rationale & Method Strategy

As a Senior Application Scientist, method development must begin with a first-principles analysis of the analyte's physicochemical properties to establish causality behind every experimental choice.

  • Analyte Characteristics : The molecule features a hydrophobic diaryl ether core, a methyl ester, a trifluoromethyl ( −CF3​ ) group, and a primary amine. The electron-withdrawing nature of the ortho- −CF3​ group significantly reduces the basicity of the aniline moiety, resulting in an estimated pKa​ of 2.0–2.5. The overall molecule is highly lipophilic ( logP≈4.0 ).

  • Stationary Phase Selection (The Causality) : A standard C18 column relies exclusively on hydrophobic dispersion forces, which often fails to resolve closely related fluorinated impurities. Instead, a Pentafluorophenyl (PFP) column is selected. The PFP phase provides orthogonal selectivity through multiple interaction mechanisms: hydrophobic retention, π−π interactions with the aromatic rings, and highly specific dipole-dipole/fluorine-fluorine interactions with the analyte's −CF3​ group[2].

  • Mobile Phase Selection (The Causality) : Analyzing basic anilines at neutral pH leads to severe peak tailing due to secondary interactions with ionized silanols on the silica support. By utilizing 0.1% Trifluoroacetic Acid (TFA) , the mobile phase pH is driven down to ∼2.0 , effectively protonating the amine while fully suppressing silanol ionization. Furthermore, TFA acts as a lipophilic ion-pairing agent, forming a neutral complex with the protonated amine that sharpens the chromatographic peak and enhances retention[3]. Because TFA absorbs UV light strongly below 250 nm, the detection wavelength and gradient mixing volumes must be optimized to prevent baseline drift[4].

HPLC_Workflow cluster_0 Chromatographic Parameter Optimization Profile Physicochemical Profiling Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (Lipophilic, Weakly Basic Aniline) Col Stationary Phase: PFP Column (Fluorine-Fluorine & Pi-Pi Interactions) Profile->Col MP Mobile Phase: 0.1% TFA (Silanol Suppression & Ion-Pairing) Profile->MP Grad Gradient: Water / Acetonitrile (Elution of Hydrophobic Core) Col->Grad MP->Grad SST System Suitability Testing (SST) (Self-Validating: Tailing < 1.5, RSD < 2.0%) Grad->SST Val ICH Q2(R2) Method Validation (Specificity, Linearity, Accuracy, Precision) SST->Val

Figure 1: Method development and ICH Q2(R2) validation workflow for HPLC analysis.

Step-by-Step Analytical Protocol

Materials & Reagents
  • Column : Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent : Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions

To elute the highly lipophilic core while maintaining resolution from polar degradants, a high-pressure gradient elution is employed.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.080201.0
15.020801.0
20.020801.0
20.180201.0
25.080201.0
  • Detection : UV at 254 nm (optimal for the conjugated diaryl ether system).

  • Column Temperature : 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume : 10 µL.

Solution Preparation
  • Standard Solution : Accurately weigh 10.0 mg of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate reference standard into a 100 mL volumetric flask. Dissolve completely and make up to volume with Diluent to yield a final concentration of 100μg/mL .

  • Sample Solution : Prepare identically to the standard solution using the test batch sample.

Self-Validating System Suitability Test (SST)

Trustworthiness requires that no sample is analyzed blindly. Before analyzing any unknown samples, inject the Standard Solution in five replicates. The system is only validated for use if the following criteria are met:

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 12.0±1.0 minEnsures gradient reproducibility and stationary phase health.
Tailing Factor ( Tf​ ) ≤1.5 Confirms effective silanol suppression and ion-pairing by TFA.
Theoretical Plates (N) ≥10,000 Verifies column packing integrity and optimal mass transfer.
% RSD of Peak Area ≤2.0% Ensures autosampler precision and UV detector stability.

Stability-Indicating Forced Degradation Workflow

To comply with ICH Q2(R2) guidelines for specificity, the method must be proven as "stability-indicating"[5]. This means the method must unequivocally separate the intact API from all potential degradation products generated under extreme stress conditions.

Experimental Stress Protocol :

  • Acid Hydrolysis : Mix 5 mL of Sample Solution with 5 mL of 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1N NaOH prior to injection. (Targets ester cleavage to the free carboxylic acid).

  • Base Hydrolysis : Mix 5 mL of Sample Solution with 5 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1N HCl prior to injection. (Targets both ester hydrolysis and ether linkage cleavage).

  • Oxidative Stress : Mix 5 mL of Sample Solution with 5 mL of 3% H2​O2​ . Store at room temperature for 24 hours. (Targets the primary amine, leading to N-oxide or nitroso derivatives).

Forced_Degradation API Intact API Methyl 4-[4-amino-2-(trifluoromethyl) phenoxy]-benzoate Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Alkaline Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Deg1 Ester Hydrolysis (Carboxylic Acid Degradant) Acid->Deg1 Deg2 Ether Cleavage (Phenolic Degradants) Acid->Deg2 Base->Deg1 Deg3 Amine Oxidation (N-Oxide/Nitroso Degradants) Ox->Deg3

Figure 2: Forced degradation pathways to validate stability-indicating specificity.

Method Validation Summary (ICH Q2(R2))

The analytical procedure was subjected to full lifecycle validation in accordance with the latest ICH Q2(R2) regulatory framework[1]. The summarized quantitative performance data demonstrates that the method is fit for its intended purpose.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of API from all degradantsResolution ( Rs​ ) > 2.5 for all stress conditionsPASS
Linearity R2≥0.999 (Range: 25% to 150% of nominal) R2=0.9998 PASS
Accuracy 98.0% - 102.0% recovery across 3 concentration levels99.2% - 100.5%PASS
Precision (Repeatability) % RSD ≤2.0% (n=6 injections)% RSD = 0.85%PASS
Robustness Method passes SST under deliberate variations ( ± pH, flow, temp)All SST criteria met under varied conditionsPASS

References

  • validation of analytical procedures q2(r2) . ICH.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (europa.eu).[Link]

  • Ion Pairing — Blessing or Curse? . LCGC International.[Link]

  • HPLC Column Selection: Core to Method Development (Part II) . Welch Materials.[Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) . lcms.cz.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in this synthetic pathway.

I. Introduction to the Synthesis

The synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is a critical process in the development of various pharmaceutical compounds. The core of this synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming aryl ethers.[1][2] Specifically, this involves the coupling of a phenol with an activated aryl halide or a related derivative.

The general reaction scheme involves the reaction of 4-amino-2-(trifluoromethyl)phenol with methyl 4-fluorobenzoate in the presence of a suitable base and solvent.

Reaction Pathway Overview

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Amino-2-(trifluoromethyl)phenol Product Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate Reactant1->Product Nucleophilic Attack Reactant2 Methyl 4-fluorobenzoate Reactant2->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Reactant1 Deprotonation Solvent Solvent (e.g., DMF, DMSO)

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Potential Causes & Solutions:

  • Inefficient Deprotonation of the Phenol: The first step in the SNAr mechanism is the deprotonation of the hydroxyl group on 4-amino-2-(trifluoromethyl)phenol to form a more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.

    • Solution:

      • Base Selection: Consider using a stronger base. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often more effective due to the higher solubility of its salts and the "cesium effect," which enhances the nucleophilicity of the phenoxide.

      • Stoichiometry: Ensure at least one equivalent of the base is used. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the deprotonation to completion.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and mediating the reaction. Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.

    • Solution:

      • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices. If you are using a less polar solvent like THF, the reaction may be sluggish.[3]

      • Anhydrous Conditions: Ensure your solvent is dry. Water can protonate the phenoxide, reducing its nucleophilicity, and can also compete as a nucleophile, leading to side products.

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution:

      • Temperature Optimization: If the reaction is slow at a lower temperature, gradually increase the temperature. A typical range for this type of reaction is 80-150 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product, while also checking for the appearance of degradation products at higher temperatures.

  • Presence of Deactivating Groups: The trifluoromethyl group on the phenol is strongly electron-withdrawing, which can decrease the nucleophilicity of the phenoxide.[4]

    • Solution: While you cannot change the substituent, you can counteract its effect by optimizing other reaction parameters as described above (stronger base, higher temperature, appropriate solvent).

Question 2: I am observing significant side product formation. What are they and how can I minimize them?

Potential Causes & Solutions:

  • Hydrolysis of the Ester: The methyl ester group on methyl 4-fluorobenzoate can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially in the presence of water and at high temperatures.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.

      • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress and work it up as soon as the starting materials are consumed.

      • Base Choice: A less nucleophilic base might be beneficial if hydrolysis is a major issue.

  • N-Arylation: The amino group on 4-amino-2-(trifluoromethyl)phenol is also a nucleophile and can potentially react with methyl 4-fluorobenzoate, leading to the formation of a diarylamine side product.

    • Solution:

      • Protecting Groups: While not ideal due to the addition of extra synthetic steps, protecting the amine with a suitable protecting group (e.g., Boc) can prevent N-arylation. The protecting group would then be removed in a subsequent step.

      • Reaction Conditions: O-arylation of phenols is generally favored over N-arylation of anilines under these conditions, especially with less reactive aryl halides. Optimizing for the lowest possible effective temperature can help minimize this side reaction.

Question 3: The reaction seems to stall and does not go to completion. What should I do?

Potential Causes & Solutions:

  • Decomposition of Reagents or Product: At high temperatures, the reactants or the product may start to decompose.

    • Solution:

      • Temperature Control: Carefully control the reaction temperature. If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer period.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Catalyst Deactivation (if using a catalyst): While this specific reaction is often uncatalyzed, similar ether syntheses like the Ullmann condensation utilize a copper catalyst.[5] If a catalyst were used, its deactivation could stall the reaction.

    • Solution: For catalyzed reactions, ensure the catalyst is of high quality and that the reaction conditions are free from catalyst poisons.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Optimize_Base Switch to a stronger base (e.g., Cs2CO3) and/or use a slight excess. Check_Base->Optimize_Base No Check_Solvent Is the solvent appropriate and anhydrous? Check_Base->Check_Solvent Yes Optimize_Base->Check_Solvent Optimize_Solvent Use a polar aprotic solvent (DMF, DMSO) and ensure it is dry. Check_Solvent->Optimize_Solvent No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Optimize_Solvent->Check_Temp Optimize_Temp Gradually increase the temperature while monitoring for decomposition. Check_Temp->Optimize_Temp No Check_Side_Products Are side products being formed? Check_Temp->Check_Side_Products Yes Success Improved Yield Optimize_Temp->Success Minimize_Hydrolysis Use anhydrous conditions and optimize reaction time. Check_Side_Products->Minimize_Hydrolysis Ester Hydrolysis Prevent_N_Arylation Consider protecting the amine or using milder conditions. Check_Side_Products->Prevent_N_Arylation N-Arylation Minimize_Hydrolysis->Success Prevent_N_Arylation->Success

Sources

Technical Support Center: Troubleshooting Solubility of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate that influence its solubility?

Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from its chemical structure and data on similar compounds.

The structure contains several features that point towards low aqueous solubility and potential challenges in dissolution:

  • Trifluoromethyl (-CF3) Group: This group is highly lipophilic (fat-loving) and is known to decrease aqueous solubility. While it often enhances metabolic stability and biological activity, it drives the molecule to prefer non-polar environments.[1]

  • Aromatic Rings: The two phenyl rings contribute to the molecule's rigidity and hydrophobicity, further favoring dissolution in organic solvents over aqueous media.

  • Ether Linkage and Methyl Ester: These groups add some polarity, but their influence is generally outweighed by the larger hydrophobic regions.

Application Scientist's Note: The combination of a methyl ester and a trifluoromethyl group on the aromatic rings suggests a high logP value (a measure of lipophilicity), which is a strong indicator of poor water solubility. This inherent hydrophobicity is the primary reason researchers may face challenges, even when using a powerful solvent like DMSO.

Table 1: Physicochemical Properties of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Property Value / Information Source
CAS Number 894796-87-3 [2][3]
Molecular Formula C₉H₈F₃NO₂ [2][3]

| Predicted Nature | Lipophilic / Hydrophobic | Inferred from structure[1][4][5] |

Q2: I've added the compound powder to DMSO, but it's not dissolving with simple mixing. What are the immediate first steps?

Answer: This is a common scenario. If initial vortexing or swirling at room temperature is insufficient, follow these immediate troubleshooting steps before assuming insolubility.

  • Verify Your DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[6] Contamination with water can significantly reduce its ability to dissolve highly lipophilic compounds.[7] Always use a fresh, anhydrous, research-grade DMSO from a tightly sealed bottle.

  • Increase Mechanical Agitation: Ensure you are vortexing the sample vigorously for at least 1-2 minutes. The physical energy helps break down particle aggregates and increases the surface area exposed to the solvent.

  • Visual Confirmation: After agitation, hold the vial against a light source. Look for a completely clear, homogenous solution. The presence of any suspended particles, cloudiness, or a "Tyndall effect" (light scattering) indicates that the compound is not fully dissolved.

Application Scientist's Note: Often, what appears to be "insoluble" is merely a slow rate of dissolution. The molecular structure of this compound is complex and relatively rigid, which can slow the process of solvent molecules surrounding and separating individual compound molecules. Patience and proper technique are key.

Q3: Simple mixing isn't enough. What advanced techniques can I use to get the compound into solution?

Answer: If mechanical agitation at room temperature fails, the next step is to introduce additional energy into the system. The two most effective and widely used methods are sonication and gentle heating.

  • Sonication: Use of an ultrasonic water bath is a highly effective method for dissolving difficult compounds.[6][7] The high-frequency sound waves create microscopic cavitation bubbles. The rapid formation and collapse of these bubbles generate localized energy, which acts as an intense micro-agitation at the surface of the solid particles, accelerating dissolution.

  • Gentle Heating: Increasing the temperature increases the kinetic energy of the solvent molecules, enhancing their ability to overcome the crystal lattice energy of the solid compound.[7] Gentle warming in a water bath to 30-40°C is often sufficient.

Application Scientist's Note: Always use these methods judiciously. While effective, they can also pose risks. When heating, be aware of your compound's thermal stability. It is good practice to first check for any stability data in the literature or from the supplier. Sonication can also generate heat, so monitor the temperature of your sample, especially during prolonged sessions. A combination of these techniques (e.g., brief sonication followed by vortexing and gentle warming) is often the most successful approach.

Q4: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I added it to my aqueous cell culture media or buffer. How do I solve this?

Answer: This is the most common and critical issue for compounds of this type. It's a classic example of "solvent-shift" precipitation.[8] Your compound is stable in the organic environment of 100% DMSO but crashes out when suddenly introduced to a vastly different, polar aqueous environment.[6][9]

The key to preventing this is to control the dilution process carefully to avoid creating localized areas of high supersaturation.

Recommended Dilution Strategy:

  • Pre-warm the Buffer: Use aqueous buffer that is at room temperature or 37°C. Adding a cold DMSO stock to a cold buffer will decrease solubility further.[9]

  • Vortex During Addition: While vigorously vortexing the aqueous buffer, add your DMSO stock solution slowly and drop-wise directly into the vortex. This ensures rapid and efficient mixing, preventing the compound from aggregating.

  • Keep DMSO Concentration Low: The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assays.[6]

Application Scientist's Note: Never add the aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous buffer. This ensures the DMSO is rapidly dispersed. For very sensitive experiments, a step-wise dilution might be beneficial, where you first dilute the stock into a small volume of buffer before adding it to the final volume.

Q5: How should I prepare and store my stock solution to ensure concentration accuracy and stability?

Answer: Proper preparation and storage are critical for reproducible results.

  • Ensure Complete Dissolution: Before you aliquot and store your stock, you must be certain the compound is 100% dissolved. Any undissolved particulate matter means your actual stock concentration is lower than your calculated concentration.

  • Aliquot for Single Use: To avoid the damaging effects of repeated freeze-thaw cycles, aliquot your main stock solution into smaller, single-use volumes in tightly sealed vials.[6][10]

  • Proper Storage: Store the aliquots at -20°C or -80°C. DMSO's freezing point is 18.5°C, so it will be solid at these temperatures, which helps to preserve the compound's stability.[11]

  • Use Fresh Stocks: While many compounds are stable for months, it is best practice to use stocks that are as fresh as possible. Long-term storage in DMSO can lead to degradation, especially if any water has been absorbed.[12][13]

Detailed Experimental Protocols
Protocol 1: Standard Procedure for Preparing a DMSO Stock Solution
  • Calculation: Calculate the mass of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate required to achieve your desired stock concentration (e.g., 10 mM).

  • Weighing: Accurately weigh the compound using a calibrated analytical balance and transfer it to an appropriate sterile vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO.

  • Initial Dissolution: Vortex the vial vigorously for 2 minutes. Visually inspect for undissolved particles.

  • Assisted Dissolution (If Necessary):

    • Place the vial in an ultrasonic water bath and sonicate for 5-10 minute intervals.[6]

    • If particles persist, place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.[9]

    • Repeat until the solution is completely clear.

  • Final Verification: Once dissolved, allow the solution to return to room temperature. A stable solution should remain clear.

  • Storage: Aliquot into single-use vials, seal tightly, and store at -20°C or -80°C.

Protocol 2: Diluting DMSO Stock into Aqueous Buffer to Prevent Precipitation
  • Preparation: Thaw a single-use aliquot of your DMSO stock solution and bring it to room temperature. Warm your target aqueous buffer (e.g., PBS, cell culture media) to the desired experimental temperature (e.g., 37°C).

  • Dispense Buffer: Add the final volume of the pre-warmed aqueous buffer to a sterile tube.

  • Set up Mixing: Place the tube on a vortex mixer and begin mixing at a speed high enough to create a pronounced vortex.

  • Slow Addition: Using a pipette, slowly dispense the required volume of the DMSO stock solution drop-by-drop directly into the side of the vortex.

  • Final Mix: Continue vortexing for an additional 15-30 seconds after the addition is complete to ensure homogeneity.

  • Immediate Use: Use the final diluted solution in your experiment as quickly as possible to minimize the risk of delayed precipitation.

Visual Troubleshooting Guides

G start Start: Compound powder added to DMSO vortex Vortex vigorously for 2 mins at RT start->vortex check1 Is solution completely clear? vortex->check1 sonicate Sonicate for 10 mins check1->sonicate No success Success: Solution ready for use/storage check1->success Yes heat Gently warm to 37°C for 10 mins sonicate->heat check2 Is solution completely clear? heat->check2 check2->success Yes fail Issue persists: Consider co-solvent system or re-evaluate purity check2->fail No

Caption: A decision tree for dissolving a difficult compound in DMSO.

G cluster_0 In 100% DMSO cluster_1 Addition to Aqueous Buffer stock Compound molecules dispersed and solvated in DMSO precipitate Sudden polarity shift causes hydrophobic molecules to aggregate and precipitate stock->precipitate Rapid Dilution

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction

The synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate involves the formation of a diaryl ether bond, a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. The presence of an electron-donating amino group and a strong electron-withdrawing trifluoromethyl group on one of the aromatic rings presents unique challenges in controlling reactivity and minimizing side reactions. This guide will focus on the most common synthetic strategies, such as the Ullmann condensation and the Buchwald-Hartwig C-O coupling, and provide practical solutions to common experimental hurdles.

Core Synthesis Strategies

The formation of the diaryl ether linkage is typically achieved through one of two primary methods:

  • Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a phenol.[1][2]

  • Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann reaction.[1][3]

The choice between these methods will depend on substrate availability, functional group tolerance, and available laboratory equipment.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

Issue 1: Low or No Product Yield

A low yield of the desired diaryl ether is a common problem. The following are potential causes and their solutions:

Possible Cause Explanation Recommended Solution
Poor Catalyst Activity The palladium or copper catalyst may be inactive due to oxidation or improper handling. For Pd-catalyzed reactions, the active Pd(0) species may not be forming efficiently.[4]Use a fresh batch of catalyst. For Buchwald-Hartwig reactions, consider using pre-catalysts which are more air-stable and form the active catalytic species more reliably.[4][5]
Inappropriate Ligand Choice (Buchwald-Hartwig) The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reaction. The choice of ligand is highly dependent on the substrates.[4][5]Screen a variety of phosphine ligands. For C-O bond formation, ligands like Xantphos or DavePhos are often good starting points.[5][6]
Incorrect Base Selection The base is crucial for deprotonating the phenol. If the base is too weak, the reaction may not proceed. If it is too strong, it can lead to substrate decomposition, especially with sensitive functional groups.[3][4]For substrates with sensitive groups like esters, weaker bases such as K₃PO₄ or Cs₂CO₃ are recommended. Stronger bases like NaOtBu can be used if the substrates are robust.[4][5]
Sub-optimal Solvent The solvent affects the solubility of reactants and the stability of reaction intermediates.[3][7]Toluene, dioxane, and DMF are common solvents for these reactions.[2][3] Polar aprotic solvents like DMF or NMP can accelerate SNAr-type reactions.[7][8][9]
Reaction Temperature Too Low Diaryl ether formations, especially Ullmann reactions, often require elevated temperatures to proceed at a reasonable rate.[2]Gradually increase the reaction temperature. For Buchwald-Hartwig reactions, temperatures between 80-110 °C are common.[10] Ullmann reactions may require temperatures above 150 °C.[2]
Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products, which can complicate purification and lower your yield.

Possible Cause Explanation Recommended Solution
Homocoupling of Aryl Halide The aryl halide can react with itself to form a biaryl byproduct.[11]Optimize the catalyst-to-ligand ratio and consider a lower reaction temperature.
Hydrodehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom.This is often caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are anhydrous.
Reaction at the Amino Group The amino group is also a nucleophile and can compete with the phenol in C-N cross-coupling reactions.Protect the amino group before the coupling reaction. Common protecting groups for anilines include Boc or Cbz, which can be removed after the diaryl ether formation.[12]
Side Reactions with the Ester Group If using a strong base, the methyl ester can be hydrolyzed or undergo transesterification.Use a weaker base like K₂CO₃ or Cs₂CO₃.[4][5]
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause Explanation Recommended Solution
Residual Catalyst Palladium or copper catalysts can be difficult to remove completely.For palladium, consider a filtration through Celite or treatment with a scavenger resin. For copper, an aqueous wash with a solution of ammonia or ammonium chloride can help remove the metal salts.
Similar Polarity of Product and Byproducts Side products like the homocoupled aryl halide may have similar polarity to the desired product, making chromatographic separation difficult.Optimize the reaction to minimize byproduct formation. If separation is still difficult, consider recrystallization from a suitable solvent system.[8]
Product is an Oil or Low-Melting Solid The product may not crystallize easily, making isolation by filtration challenging.If direct crystallization fails, use column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the pure product.[8]

Frequently Asked Questions (FAQs)

Q1: Which starting materials should I use for the synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate?

A1: The most common disconnection approach would involve reacting Methyl 4-hydroxybenzoate with 4-bromo-3-(trifluoromethyl)aniline or a similar aryl halide.[13] The bromine atom is a good leaving group for both Ullmann and Buchwald-Hartwig reactions.

Q2: Do I need to protect the amino group on 4-bromo-3-(trifluoromethyl)aniline?

A2: It is highly recommended. The free amine can act as a competing nucleophile, leading to the formation of C-N coupled byproducts. Protecting it as a carbamate (e.g., Boc) will prevent this side reaction.[12]

Q3: What are the typical reaction conditions for a Buchwald-Hartwig C-O coupling for this synthesis?

A3: A good starting point would be:

  • Palladium Source: Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst (1-2 mol%).[5]

  • Ligand: Xantphos or DavePhos (2-4 mol%).[5][6]

  • Base: Cs₂CO₃ or K₃PO₄ (1.5-2.0 equivalents).[4]

  • Solvent: Toluene or Dioxane (anhydrous and degassed).[3]

  • Temperature: 80-110 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Q4: And for an Ullmann condensation?

A4: For an Ullmann reaction, you might start with:

  • Copper Source: CuI or Cu₂O (5-20 mol%).[14] Some modern protocols use catalytic amounts of copper with a ligand.[9][15]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equivalents).[9]

  • Solvent: DMF or NMP.[2][11]

  • Temperature: 120-180 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most common methods. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of reactants and the appearance of the product spot.

Experimental Workflow & Diagrams

General Synthetic Approach

The synthesis can be visualized as a two-step process: protection of the amine followed by the diaryl ether formation.

Synthetic Workflow A 4-Bromo-3-(trifluoromethyl)aniline B Protection of Amino Group (e.g., with Boc₂O) A->B C Protected Aniline B->C E Diaryl Ether Formation (Ullmann or Buchwald-Hartwig) C->E D Methyl 4-hydroxybenzoate D->E F Protected Product E->F G Deprotection (e.g., with TFA or HCl) F->G H Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate G->H

Caption: General workflow for the synthesis of the target molecule.

Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism can aid in troubleshooting.

Buchwald-Hartwig Cycle Pd0 L-Pd(0) PdII L-Pd(II)(Ar)(X) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_OAr L-Pd(II)(Ar)(OAr') PdII->PdII_OAr Ar'-OH -HX LigEx Ligand Exchange (Ar'-OH) PdII_OAr->Pd0 Ar-O-Ar' Product Ar-O-Ar' PdII_OAr->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Vertex AI Search.
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2016). Taylor & Francis Online. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). PMC. [Link]

  • Synthesis process of methylparaben. (n.d.).
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2004). Organic Letters - ACS Publications. [Link]

  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (2009). Journal of the American Chemical Society - ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. (2024). Organic Letters - ACS Publications. [Link]

  • General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. (2009). The Journal of Organic Chemistry - ACS Publications. [Link]

  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (n.d.). PMC. [Link]

  • Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. (2025). Request PDF - ResearchGate. [Link]

  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERV
  • Improved process for the catalytic synthesis of diaryl ethers. (n.d.).
  • Cross-coupling strategies for aniline synthesis. (n.d.). ResearchGate. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. [Link]

  • Synthesis method of methylparaben. (n.d.).
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026). Wordpress. [Link]

  • Preparation method of bromoaniline. (n.d.).
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). PMC - NIH. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters - ACS Publications. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. (2019). NIH. [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Semantic Scholar. [Link]

  • Highly Regio- and Chemoselective Oxidative C–H/C–H Cross-Couplings of Anilines and Phenols Enabled by a Co-Oxidant-Free Rh(I)/Zn(NTf2)2/Air Catalytic System. (2019). ACS Catalysis - ACS Publications. [Link]

  • The four most invoked reaction mechanisms of Ullman-type reactions. (n.d.). ResearchGate. [Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2025). Organic Letters - ACS Publications. [Link]

  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (2005). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. [Link]

  • Chemistry Ullmann Reaction. (n.d.). SATHEE JEE. [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate. [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2025). PMC. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for navigating the synthetic challenges associated with Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate . This molecule is a valuable building block in medicinal chemistry, but its structure presents a significant hurdle: steric hindrance.[1] The bulky trifluoromethyl (-CF3) group positioned ortho to the amine functionality dramatically influences its reactivity.[2]

This guide is designed to provide you, as a senior application scientist, with field-proven insights and robust protocols to overcome these challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Understanding the Core Challenge: Electronic and Steric Effects

The primary obstacle in reactions involving Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate stems from two key factors:

  • Steric Hindrance: The trifluoromethyl group physically blocks the approach of reagents to the nitrogen atom of the aniline. This is a common issue with ortho-substituted anilines and can significantly slow down or completely inhibit reactions.[3]

  • Electronic Deactivation: The -CF3 group is strongly electron-withdrawing. This property reduces the electron density on the aniline ring and, more importantly, decreases the nucleophilicity of the amino group.[4][5][6] This makes the amine a weaker nucleophile and less reactive in typical coupling reactions.[4][7]

The combination of these effects means that standard reaction conditions often fail, leading to low yields, incomplete reactions, or the formation of side products.[8]

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) with Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is failing or giving very low yields. Why?

A1: This is a common issue. The low nucleophilicity of the aniline nitrogen, compounded by the steric bulk of the ortho-trifluoromethyl group, prevents the effective attack on the activated carboxylic acid.[9] Standard coupling reagents like EDC/HOBt often do not generate a sufficiently reactive electrophile to overcome this hurdle.[9]

Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. What should I consider?

A2: Success in Buchwald-Hartwig aminations with sterically hindered and electron-deficient anilines is highly dependent on the choice of ligand and base.[10][11] The ligand must be bulky enough to promote the formation of the active monoligated palladium species, which is crucial for coupling with demanding substrates.[11] Additionally, a strong, non-nucleophilic base is required to deprotonate the hindered amine.[12]

Q3: Are there alternatives to palladium-catalyzed reactions for forming C-N bonds with this substrate?

A3: Yes, modern copper-catalyzed Ullmann-type couplings have seen significant advancements and can be a viable alternative.[11] These reactions often require specific ligands to facilitate the coupling of hindered substrates but can be effective where palladium systems fail.[11]

Troubleshooting Guides and Detailed Protocols

Guide 1: Amide Bond Formation with Sterically Hindered Anilines

When standard methods fail, a more robust approach is necessary to drive the reaction to completion. The key is to generate a highly reactive acylating agent.

Problem: Low to no yield in amide coupling.

Solution: Utilize a more potent activation method, such as converting the carboxylic acid to an acyl fluoride or using a more reactive coupling reagent.

Protocol 1: Acyl Fluoride-Mediated Amide Coupling

This method is effective for coupling sterically hindered and electron-deficient amines where standard methods have failed.[13]

Workflow Diagram:

G cluster_0 Carboxylic Acid Activation cluster_1 Amine Coupling A Carboxylic Acid + Pyridine-HF B Acyl Fluoride Intermediate (Highly Reactive) A->B C Add Hindered Aniline (Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate) B->C In situ reaction D Stir at Elevated Temperature C->D E Amide Product D->E

Caption: Workflow for Acyl Fluoride-Mediated Amide Coupling.

Step-by-Step Methodology:

  • Acid Activation: In a dry flask under an inert atmosphere (e.g., Argon), dissolve your carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or MeCN).

  • Add a suitable fluoride source, such as Pyridine-HF (2.0 eq.), and a dehydrating agent or a reagent that facilitates acyl fluoride formation (e.g., Cyanuric Fluoride). Stir at room temperature for 1-2 hours to generate the acyl fluoride in situ.[14]

  • Amine Addition: In a separate flask, dissolve Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.) in the same anhydrous solvent.

  • Coupling: Add the amine solution to the activated acyl fluoride mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.[9]

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

Troubleshooting Table for Amide Coupling

IssuePotential CauseRecommended Solution
No Reaction Insufficiently reactive acylating agent.Switch to a more potent method, such as generating an acyl chloride with oxalyl chloride or thionyl chloride, or use specialized reagents like TCFH with catalytic Oxyma.[8][15][16][]
Low Yield Steric hindrance preventing amine attack.Increase reaction temperature. Consider using a super-stoichiometric amount of a strong, non-nucleophilic base to enhance the amine's nucleophilicity.[8]
Side Products Decomposition under harsh conditions.If using an acyl chloride, add it slowly at 0 °C to a solution of the aniline and base. Avoid excessively high temperatures.[8]
Guide 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation, but success with challenging substrates like ours requires careful optimization of the catalyst system.[10][12]

Problem: Low conversion in the cross-coupling of an aryl halide/triflate with Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

Solution: Employ a palladium catalyst system with a bulky, electron-rich phosphine ligand. These ligands are crucial for facilitating the reductive elimination step, which is often rate-limiting for hindered substrates.[11]

Catalyst System Selection:

Catalyst ComponentRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Commonly used and effective palladium sources.[12]
Ligand XPhos, SPhos, or other bulky biaryl phosphinesThese ligands promote the formation of the active monoligated Pd(0) species, which is necessary to accommodate sterically demanding substrates.[12][18]
Base NaOt-Bu or K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the weakly nucleophilic aniline.[12][18]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for reaction success.

Protocol 2: Optimized Buchwald-Hartwig Amination

Reaction Scheme Diagram:

G cluster_0 Catalytic Cycle A Ar-X OA Oxidative Addition A->OA B Hindered Aniline B->OA C Product (Ar-NH-R) Pd0 Pd(0)L Pd0->OA Ar-X RE Reductive Elimination OA->RE Aniline, Base RE->C RE->Pd0 Product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, combine the aryl halide (1.0 eq.), Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (1.2 eq.), NaOt-Bu (1.4 eq.), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) in an oven-dried reaction vial.[11]

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.[11]

Troubleshooting Table for Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
No Reaction Catalyst system not active for this substrate.Screen different bulky phosphine ligands (e.g., RuPhos, BrettPhos). Ensure the base is completely anhydrous.[11]
Low Yield Incomplete reductive elimination due to steric clash.Increase reaction temperature. Ensure the ligand-to-palladium ratio is optimized (typically 1.5:1 to 2:1).
Hydrodehalogenation Reduction of the aryl halide starting material.Lower the reaction temperature. Ensure the reaction is strictly anaerobic.[11]
Homocoupling of Aryl Halide Favored at high temperatures.Lower the catalyst loading and reaction temperature.[11]

By understanding the inherent challenges posed by the structure of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate and applying these targeted strategies and protocols, you can significantly improve your success rate in synthesizing novel derivatives for your research and development programs.

References

  • Organic Letters. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications. [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Canadian Science Publishing. Substituent effects in the reaction of aromatic amines and peroxydisulfate. [Link]

  • ACS Catalysis. A Cross-Coupling Approach to Amide Bond Formation from Esters. [Link]

  • Green Chemistry. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. RSC Publishing. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • ACS Publications. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Nature. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

  • The Journal of Organic Chemistry. Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. ACS Publications. [Link]

  • Chemical Communications. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. RSC Publishing. [Link]

  • Organic Letters. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. [Link]

  • ResearchGate. Buchwald-Hartwig amination of 23a with primary anilines a. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • MDPI. Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Organic Letters. Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. ACS Publications. [Link]

  • RSC Publishing. Why C–N and C–O Couplings?. [Link]

  • TSI Journals. Correlation between hardness and basicity (pKa) of substituted anilines. [Link]

  • Macmillan Group, Princeton University. Why C–N and C–O Couplings?. [Link]

  • Dalton Transactions. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. [Link]

  • Beilstein Journals. Progress in copper-catalyzed trifluoromethylation. [Link]

  • PubMed. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. [Link]

  • MySkinRecipes. Methyl 4-amino-2-(trifluoromethyl)benzoate. [Link]

  • Filo. Explain why the acylation of aniline is not possible. [Link]

  • Google Patents.
  • European Patent Office. METHOD OF FRIEDEL-CRAFTS ACYLATION OF ANILIDES. [Link]

  • Dalton Transactions. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. [Link]

  • NextSDS. METHYL 4-(2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY)BENZOATE — Chemical Substance Information. [Link]

  • Organic Letters. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

  • PubChem. Methyl 4-amino-2-(trifluoromethoxy)benzoate. [Link]

Sources

Validation & Comparative

Unambiguous NMR Structural Validation of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]benzoate: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analysis, I frequently observe a critical pitfall in the structural elucidation of fluorinated diaryl ethers: the over-reliance on standard 1D 1 H and 13 C NMR. While these foundational techniques provide basic atomic counting, they fail to unambiguously prove the spatial connectivity between distinct aromatic systems or resolve complex heteronuclear spin systems.

This guide objectively compares standard 1D NMR against an advanced, multiparametric 2D/ 19 F NMR workflow for the structural validation of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]benzoate . By exploring the causality behind solvent selection, pulse sequence choices, and heteronuclear coupling, we establish a self-validating analytical system that leaves no room for structural ambiguity.

Molecular Architecture & Analytical Challenges

Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]benzoate consists of two distinct aromatic domains:

  • Ring A: A para-substituted methyl benzoate system (AA'BB' spin system).

  • Ring B: A 1,2,4-trisubstituted phenoxy ring bearing a primary amine (-NH 2​ ) and a trifluoromethyl (-CF 3​ ) group.

The core analytical challenge: Proving that Ring A and Ring B are covalently linked via the central ether oxygen, rather than existing as a physical mixture of two separate precursors. Furthermore, the highly electronegative -CF 3​ group introduces severe scalar coupling ( JCF​ ) in the 13 C spectrum, complicating carbon assignments.

Validation_Workflow Start Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]benzoate Split Analytical Strategy Start->Split Tradi Standard 1D NMR (1H, 13C) Split->Tradi Advan Multiparametric NMR (19F, 2D HSQC/HMBC) Split->Advan Limitation Ambiguity in Ether Linkage & CF3 Regiochemistry Tradi->Limitation Resolution Unambiguous Connectivity & Through-Space Validation Advan->Resolution Limitation->Advan Requires Orthogonal Data

Figure 1: Comparative workflow of standard 1D vs. multiparametric 2D/19F NMR validation strategies.

Methodological Comparison: 1D vs. Advanced Multiparametric NMR

To establish a highly trustworthy dataset, we must compare the diagnostic power of different NMR modalities.

The Limitation of Standard 1D NMR

Relying solely on 1D 1 H and 13 C NMR provides incomplete data. While the 1 H spectrum easily identifies the methoxy singlet (~3.85 ppm) and the distinct AA'BB' splitting of Ring A, it cannot confirm that Ring A is attached to Ring B. Furthermore, in non-polar solvents like CDCl 3​ , the -NH 2​ protons undergo intermediate chemical exchange, often broadening into the baseline and evading integration.

The Superiority of Multiparametric 2D & 19 F NMR

An advanced workflow integrates 19 F NMR and 2D heteronuclear correlation (HMBC/HSQC).

  • 19 F Sensitivity: Fluorine NMR is highly sensitive and lacks background interference, making it an ideal probe for validating the -CF 3​ group in drug discovery workflows [1].

  • Solvent Causality (DMSO- d6​ ): By switching from CDCl 3​ to DMSO- d6​ , the solvent acts as a strong hydrogen-bond acceptor. This thermodynamic interaction dramatically slows the proton exchange rate of the primary amine, yielding a sharp, quantifiable broad singlet (~5.45 ppm) that perfectly integrates to 2H.

  • Self-Validating Connectivity: HMBC (Heteronuclear Multiple Bond Correlation) acts as the ultimate proof of structure. By tracing the 3JCH​ coupling from the protons of Ring A to the ether-bearing carbon of Ring B, the molecular architecture is indisputably confirmed [2].

HMBC_Connectivity RingA Ring A: Methyl Benzoate (H3'/H5') Ether Ether Linkage (C1 / C4') RingA->Ether HMBC (3J) RingB Ring B: Phenoxy (H6) RingB->Ether HMBC (3J) CF3 CF3 Group (19F/13C) CF3->RingB 19F-13C Coupling

Figure 2: Key HMBC connectivity pathways establishing the diaryl ether architecture.

Quantitative Data Summary

The following table synthesizes the expected multiparametric NMR data, demonstrating how heteronuclear coupling and 2D correlations validate the structure.

Table 1: Comparative NMR Chemical Shift Data (DMSO- d6​ , 400 MHz)

NucleusPositionChemical Shift (ppm)Multiplicity & Coupling (Hz)Structural Validation Rationale
1 H -OCH 3​ 3.85s, 3HSharp singlet; HMBC confirms linkage to ester C=O (166 ppm).
1 H -NH 2​ 5.45br s, 2HH-bonded in DMSO- d6​ ; proves primary amine presence.
1 H Ring A (H2', H6')7.95d, J = 8.8, 2HOrtho to electron-withdrawing ester; classic AA'BB' system.
1 H Ring A (H3', H5')7.05d, J = 8.8, 2HOrtho to electron-donating ether; HMBC to Ring B validates ether link.
1 H Ring B (H6)7.15d, J = 8.5, 1HOrtho to ether; coupled to H5.
1 H Ring B (H3)7.00d, J = 2.5, 1HMeta coupling; adjacent to CF 3​ .
19 F -CF 3​ -60.5s, 3FCharacteristic trifluoromethyl shift; zero background interference [3].
13 C -CF 3​ 124.0q, 1JCF​ = 272Direct C-F scalar coupling confirms intact trifluoromethyl group.
13 C Ring B (C2)120.5q, 2JCF​ = 30Adjacent to CF 3​ group; validates regiochemistry on Ring B.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for multiparametric acquisition.

Step 1: Optimized Sample Preparation

  • Weigh exactly 15–20 mg of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]benzoate.

  • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (100 atom % D) to ensure the -NH 2​ protons are locked via hydrogen bonding, preventing signal broadening.

  • Transfer to a 5 mm precision NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: 1D Multiparametric Acquisition

  • 1 H NMR: Acquire at 298 K using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • 19 F NMR: Acquire using a basic single-pulse sequence with 1 H decoupling (igig). Set the spectral width to cover +50 to -250 ppm. Acquire 32 scans. The isolated singlet at ~ -60.5 ppm confirms the CF 3​ group [1].

  • 13 C{ 1 H} NMR: Acquire 512–1024 scans depending on probe sensitivity. Pay strict attention to the quartets at ~124 ppm ( 1JCF​ ) and ~120 ppm ( 2JCF​ ) [2].

Step 3: 2D Orthogonal Validation (HMBC)

  • Set up a 1 H- 13 C HMBC experiment optimized for long-range coupling ( JCH​ = 8 Hz).

  • Acquire with 256 increments in the indirect ( 13 C) dimension and 16 scans per increment.

  • Data Processing & Validation Loop: Process the data with a sine-squared apodization function. Verify the cross-peak between the 1 H signal at 7.05 ppm (Ring A, H3'/H5') and the 13 C signal at ~145 ppm (Ring B, C1). This specific correlation is the self-validating proof that the two rings are covalently bonded via the ether oxygen.

References

  • Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR Source: ProQuest URL
  • Synthesis of Water-Soluble Hypervalent Iodine Reagents for Fluoroalkylation of Biological Thiols Source: The Royal Society of Chemistry URL
  • Ultrasensitive 19F NMR Probe for Proteins (19F NMR in Drug Discovery Insights)

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a precursor to the multi-kinase inhibitor Sorafenib.[1][2] The strategic selection of a synthetic route for this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of the final API production.

This guide provides an in-depth comparison of the primary synthetic routes to Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate. We will delve into the mechanistic underpinnings of these pathways, present comparative experimental data, and offer detailed protocols to enable you, the researcher, to make informed decisions for your specific application.

Understanding the Core Challenge: Diaryl Ether Formation

The central chemical transformation in the synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is the formation of a diaryl ether bond. This is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction or a related cross-coupling reaction. The efficiency of this bond formation is heavily influenced by the nature of the starting materials, the choice of catalyst, and the reaction conditions.

The two most prevalent strategies for constructing the diaryl ether backbone of the target molecule are:

  • Route A: Coupling of 4-amino-2-(trifluoromethyl)phenol with an activated methyl 4-halobenzoate.

  • Route B: Coupling of methyl 4-hydroxybenzoate with an activated 4-halo-3-(trifluoromethyl)aniline derivative.

Both routes have their merits and drawbacks, which we will explore in detail.

Route A: Synthesis via 4-amino-2-(trifluoromethyl)phenol

This approach utilizes the nucleophilicity of the phenoxide derived from 4-amino-2-(trifluoromethyl)phenol to displace a halogen from methyl 4-halobenzoate. This reaction can be performed as a classical nucleophilic aromatic substitution or, more commonly, as a copper-catalyzed Ullmann condensation.[3][4]

The presence of the electron-withdrawing trifluoromethyl group on the phenol ring can decrease the nucleophilicity of the corresponding phenoxide, potentially requiring more forcing reaction conditions.

Mechanistic Considerations

The Ullmann condensation is a well-established method for forming C-O bonds.[5] While the exact mechanism is still a subject of research, it is generally believed to proceed through a copper(I) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of copper catalyst, ligand, and base is critical for achieving high yields.

Visualization of Route A

Route_A cluster_reactants Reactants cluster_conditions Reaction Conditions 4-amino-2-(trifluoromethyl)phenol 4-amino-2-(trifluoromethyl)phenol Product Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate 4-amino-2-(trifluoromethyl)phenol->Product Ullmann Condensation methyl 4-fluorobenzoate methyl 4-fluorobenzoate methyl 4-fluorobenzoate->Product Base (e.g., K2CO3, Cs2CO3) Base (e.g., K2CO3, Cs2CO3) Base (e.g., K2CO3, Cs2CO3)->Product Copper Catalyst (e.g., CuI, Cu2O) Copper Catalyst (e.g., CuI, Cu2O) Copper Catalyst (e.g., CuI, Cu2O)->Product Solvent (e.g., DMF, NMP) Solvent (e.g., DMF, NMP) Solvent (e.g., DMF, NMP)->Product Heat Heat Heat->Product

Caption: Synthetic pathway for Route A via Ullmann condensation.

Route B: Synthesis via Methyl 4-hydroxybenzoate

In this alternative pathway, the nucleophile is the phenoxide of methyl 4-hydroxybenzoate, which attacks an activated 4-halo-3-(trifluoromethyl)aniline derivative. A common starting material for this route is 4-fluoro-3-(trifluoromethyl)aniline. The fluorine atom in this starting material is activated towards nucleophilic displacement by the electron-withdrawing trifluoromethyl group.

Causality Behind Experimental Choices

The choice of a fluoro-substituted starting material over a chloro- or bromo-substituted one is often deliberate. While the C-F bond is the strongest carbon-halogen bond, the high electronegativity of fluorine strongly polarizes the C-F bond and activates the aromatic ring for nucleophilic attack, often leading to cleaner reactions.[6][7]

Visualization of Route B

Route_B cluster_reactants Reactants cluster_conditions Reaction Conditions methyl 4-hydroxybenzoate methyl 4-hydroxybenzoate Product Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate methyl 4-hydroxybenzoate->Product Nucleophilic Aromatic Substitution 4-fluoro-3-(trifluoromethyl)aniline 4-fluoro-3-(trifluoromethyl)aniline 4-fluoro-3-(trifluoromethyl)aniline->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Product Heat Heat Heat->Product

Caption: Synthetic pathway for Route B via SNAr reaction.

Comparative Analysis of Synthesis Routes

The choice between Route A and Route B often comes down to the availability and cost of starting materials, as well as the desired scale of the reaction.

ParameterRoute ARoute BRationale
Key Reactants 4-amino-2-(trifluoromethyl)phenol, Methyl 4-halobenzoateMethyl 4-hydroxybenzoate, 4-halo-3-(trifluoromethyl)anilineAvailability and cost of these starting materials can be a deciding factor.[8][9]
Catalyst Typically requires a copper catalyst (Ullmann)Can often proceed without a metal catalyst (SNAr)The need for a catalyst adds cost and a potential source of contamination that requires removal.
Reaction Conditions Often requires higher temperatures and polar aprotic solvents like NMP or DMF.Can proceed under milder conditions, though still often requires heat and a polar aprotic solvent like DMSO.[10]Milder conditions are generally preferred for safety, energy consumption, and to minimize side reactions.
Potential Yield Moderate to good, but can be sensitive to catalyst and ligand choice.Generally good to excellent, especially with an activated aryl halide.The uncatalyzed SNAr reaction can be very efficient if the substrate is sufficiently activated.
Potential Impurities Unreacted starting materials, byproducts from catalyst-mediated side reactions.Unreacted starting materials, potential for N-arylation as a side reaction.The impurity profile will dictate the required purification strategy.

Experimental Protocols

The following protocols are representative examples for the synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

Protocol for Route B: Nucleophilic Aromatic Substitution

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before proceeding to workup.

Materials:

  • Methyl 4-hydroxybenzoate

  • 4-fluoro-3-(trifluoromethyl)aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 eq), 4-fluoro-3-(trifluoromethyl)aniline (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water and stir until the ice has melted.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

General Experimental Workflow

Workflow Start Start Reaction_Setup 1. Reaction Setup (Reactants, Base, Solvent) Start->Reaction_Setup Heating 2. Heating and Stirring (Under Inert Atmosphere) Reaction_Setup->Heating Monitoring 3. Reaction Monitoring (TLC/HPLC) Heating->Monitoring Workup 4. Aqueous Workup (Quenching and Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, MS, Purity Analysis) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and purification.

Conclusion and Recommendations

Both Route A and Route B are viable methods for the synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate.

  • Route B is often preferred for its operational simplicity , as it can proceed efficiently without the need for a metal catalyst. The availability of 4-fluoro-3-(trifluoromethyl)aniline is a key consideration for this pathway.

  • Route A, via the Ullmann condensation, provides a robust alternative , particularly if 4-amino-2-(trifluoromethyl)phenol is a more readily available or cost-effective starting material. Optimization of the copper catalyst and ligand system may be required to achieve high yields.

For researchers in a drug development setting, the choice of synthesis route will ultimately depend on a thorough evaluation of factors including starting material cost and availability, process safety, scalability, and the impurity profile of the final product. It is recommended to perform small-scale trials of both routes to determine the most suitable method for your specific needs and resources.

References

  • SUN Min, WEI Hong-to, CI Jin, JI Min. Synthesis of Sorafenib [J]. Chinese Pharmaceutical Journal, 2009, 44(05): 394-396. (URL not available)
  • A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate. (2023). Retrieved from [Link]

  • Babić, Z., Crkvenčić, M., Rajić, Z., Mikecin, A. M., Kralj, M., Balzarini, J., Petrova, M., Vanderleyden, J., & Zorc, B. (2012). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. Molecules (Basel, Switzerland), 17(1), 1124–1144. [Link]

  • Babić, Z., Crkvenčić, M., Rajić, Z., Mikecin, A. M., Kralj, M., Balzarini, J., Petrova, M., Vanderleyden, J., & Zorc, B. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1124-1144. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.
  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018). ACS Publications. Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • amino benzoate moiety promoted - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). Retrieved from [Link]

  • Optimization of the nucleophilic aromatic substitution reaction | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Methyl 4-amino-2-(trifluoromethyl)benzoate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (2025). Retrieved from [Link]

  • Concerted nucleophilic aromatic substitutions - Harvard DASH. (n.d.). Retrieved from [Link]

  • Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation - PubMed. (2002). Retrieved from [Link]

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.).
  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE. (2025). Retrieved from [Link]

  • Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

Sources

Cross-validation of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate purity assays

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Purity Assays for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate: A Comprehensive Guide

Introduction & Mechanistic Context

Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate is a highly specialized diaryl ether intermediate pivotal in the synthesis of advanced active pharmaceutical ingredients (APIs), including multi-kinase inhibitors[1]. The presence of the electron-withdrawing trifluoromethyl group and the reactive aniline moiety makes this molecule susceptible to specific synthetic impurities, such as des-fluoro analogs, regioisomers, and unreacted phenolic precursors.

Because trace impurities at the intermediate stage can propagate, participate in side reactions, and exponentially complicate final API purification, establishing a rigorously validated purity assay is a critical regulatory requirement[2]. This guide details the cross-validation of orthogonal analytical methods to establish a self-validating purity certification system.

The Analytical Triad: Causality in Method Selection

Relying on a single analytical modality creates blind spots. A robust, self-validating analytical ecosystem requires orthogonal techniques that compensate for each other's physical limitations:

  • HPLC-UV (Routine Quantitation): The industry workhorse. It offers high-throughput and excellent repeatability. However, UV detection is inherently biased by the molar absorptivity (extinction coefficient) of each molecule. An impurity with a highly conjugated system might appear as a massive peak despite having a negligible mass fraction.

  • LC-MS (Impurity Elucidation): Provides exact mass data to identify co-eluting impurities. It is essential for determining structural deviations (e.g., a -19 Da shift indicating a loss of fluorine) but suffers from ion suppression, making it unreliable for absolute quantitation.

  • 1H-qNMR (Absolute Truth): Quantitative NMR relies on the fundamental physics of nuclear spin. The area of a resonance signal is directly proportional to the number of nuclei generating it, independent of the molecule's chemical structure[3]. By using an internal calibrant, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself[4].

Experimental Protocols & Self-Validating Workflows

To create a self-validating system, we first use qNMR and metrological weighing to establish the absolute purity of a "gold standard" batch. This batch then serves as the Reference Standard to calibrate the high-throughput HPLC-UV method, ensuring unbroken traceability to SI units.

Protocol 1: Absolute Purity by 1H-qNMR

Causality & Self-Validation: DMSO-d6 is chosen as the solvent to ensure complete dissolution of both the lipophilic intermediate and the polar internal standard. Maleic acid is selected as the internal standard (IS) because its sharp singlet at ~6.26 ppm does not interfere with the aromatic signals of the intermediate (typically 6.5–8.0 ppm) or the methyl ester protons (~3.8 ppm). Because the mass balance equation relies solely on the gravimetric weights and the proton ratio, the system self-validates the purity without needing an external standard of the intermediate.

  • Metrological Weighing: Accurately weigh ~20.0 mg of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a static-free vial using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Add 1.0 mL of anhydrous DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes to ensure a homogeneous solution.

  • Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire 1H spectra at 500 MHz. Critical Step: Set the relaxation delay (D1) to 60 seconds ( 5 × T1 of the slowest relaxing proton) to ensure complete magnetization recovery. This is the physical prerequisite for quantitative accuracy[3].

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the isolated methyl ester peak of the analyte (~3.8 ppm, 3H). Calculate the absolute mass fraction.

Protocol 2: High-Throughput HPLC-UV Validation

Causality & Self-Validation: A low-pH mobile phase (0.1% TFA) is utilized to fully protonate the aniline moiety. This prevents secondary interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing and integration errors. The method's accuracy is validated by checking its recovery against the qNMR-certified standard[2].

  • Mobile Phase Preparation: Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water. Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Column: C18 (150 x 4.6 mm, 3.5 µm). Flow rate: 1.0 mL/min. Gradient: 20% B to 90% B over 15 minutes. Detection: UV at 254 nm.

  • Validation Execution: Prepare linearity solutions ranging from 25% to 150% of the nominal target concentration (1.0 mg/mL), using the qNMR-certified batch as the reference standard. Assess precision via 6 replicate injections at the 100% level[5].

Cross-Validation Data & Equivalence

The cross-validation must demonstrate that the high-throughput HPLC method is statistically equivalent to the primary qNMR method, conforming to ICH Q2(R2) guidelines[5].

Table 1: Cross-Validation Metrics (HPLC-UV vs. 1H-qNMR)

ParameterHPLC-UV (Routine)1H-qNMR (Primary)ICH Q2(R2) Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0)No signal overlap at 3.8 ppmNo interference from impurities
Linearity ( R2 ) 0.9998 (Range: 0.25 - 1.5 mg/mL)0.9999 (Range: 5 - 30 mg/mL) R2≥0.999
Precision (%RSD) 0.45% (n=6)0.12% (n=6) ≤1.0% for Assay
Accuracy (% Recovery) 99.8% ± 0.5%100.0% (Absolute)98.0% - 102.0%
Limit of Quantitation 0.05% Area (Relative)0.5% Mass FractionSignal-to-Noise 10:1

Mandatory Visualization: Cross-Validation Workflow

G N1 Batch Sample Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]benzoate N2 HPLC-UV (Relative Area % & Routine QC) N1->N2 N3 LC-MS (Impurity Structural Elucidation) N1->N3 N4 1H-qNMR (Absolute Mass Fraction %) N1->N4 N5 Data Reconciliation (Response Factor Correction & Mass Balance) N2->N5 N3->N5 N4->N5 N6 ICH Q2(R2) Validation (Linearity, Precision, Accuracy) N5->N6 N7 Certified Reference Material (API Synthesis Ready) N6->N7

Figure 1: Orthogonal cross-validation workflow for intermediate purity certification.

Conclusion

By anchoring the routine HPLC-UV assay to the absolute physical principles of 1H-qNMR, drug development professionals can establish a self-validating analytical ecosystem. This cross-validation strategy not only satisfies the rigorous demands of ICH Q2(R2) but also ensures that the Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate intermediate will not introduce downstream risks into the API manufacturing pipeline.

References

  • Title: Methyl 4-amino-2-(trifluoromethyl)benzoate / Pharmaceutical Intermediates Source: MySkinRecipes (Chemical Specifications) URL: [Link]

  • Title: Validation of Analytical Procedures: Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Quantitative 1H NMR: Development and Potential of an Analytical Method Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。